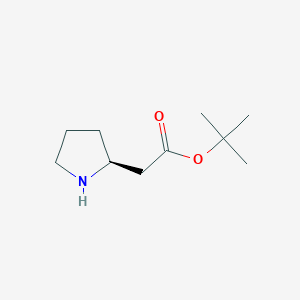

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves strategies such as mixed anhydride methods, as seen in the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, where iso-butoxycarbonyl chloride is utilized as a key reagent (Naveen et al., 2007). Continuous flow synthesis methods have also been applied to the preparation of pyrrole derivatives, showcasing modern approaches to pyrrolidine synthesis (Herath & Cosford, 2010).

Molecular Structure Analysis

The molecular structure of compounds containing pyrrolidine rings can be elucidated through techniques like X-ray diffraction, revealing details such as crystal lattice parameters and molecular conformations. For example, a related compound's structure was characterized, showing the pyrrolidine ring in an envelope conformation and exhibiting intermolecular hydrogen bonds (Naveen et al., 2007).

Chemical Reactions and Properties

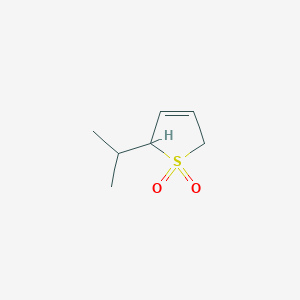

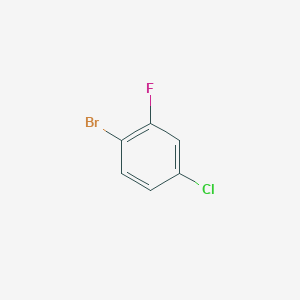

The chemical reactivity of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate and similar compounds includes their participation in various organic transformations. For instance, tert-butyl nitrite has been utilized in oxidative intermolecular sulfonamination of alkynes to synthesize substituted sulfonyl pyrroles, demonstrating the versatility of pyrrolidine-containing compounds in synthesis (Qi et al., 2018).

Physical Properties Analysis

The physical properties of such compounds can be influenced by their structural elements, including solubility and thermal stability. The introduction of tert-butyl groups can render compounds more soluble in organic solvents, which is beneficial for their application in various chemical reactions (Lu et al., 2014).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and nucleophilicity, can be affected by the presence of pyrrolidine and tert-butyl groups. Studies on the synthesis and characterization of related compounds can provide insights into how these groups influence the overall reactivity and stability of the molecule under different chemical conditions (Naveen et al., 2007).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Butyl Group Introduction to Pyrroles : The application of tert-butyl acetate for introducing butyl groups into pyrroles with negative substituents using strong acids illustrates the compound's usefulness in modifying pyrrole structures, which are core components in various pharmaceuticals and organic materials (Treibs & Schulze, 1970).

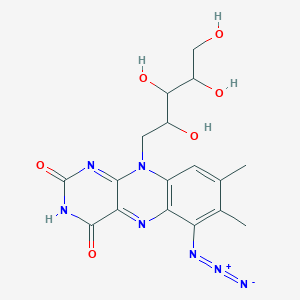

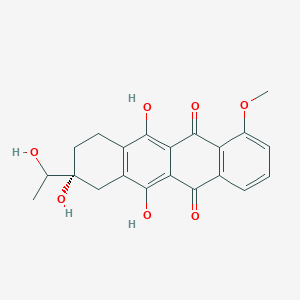

Chiral Intermediate Synthesis : (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate plays a crucial role in the stereoselective synthesis of chiral intermediates, such as in the production of batzelladines A and B, showcasing its importance in creating bioactive compounds with defined stereochemistry (Guo et al., 2017).

Catalytic Hydrogenation and Cyclization : The compound is instrumental in the catalytic hydrogenation and cyclization processes to produce azabicyclo[3.2.0]heptan-7-ones from pyrrole, underlining its utility in constructing complex cyclic structures from simpler pyrrole units (Gilchrist, Lemos, & Ottaway, 1997).

Radical Cyclization of 1,6-Dienes : Demonstrates an efficient method for the preparation of pyrrolidinones, a critical component in pharmaceuticals, through radical cyclization, highlighting the versatility of tert-butyl peroxybenzoate as an oxidant in organic synthesis (Qin et al., 2020).

Catalysis and Material Science

Catalytic Activity in Acylation Chemistry : Studies on polymethacrylates containing a 4-amino-pyridyl derivative covalently attached demonstrate the compound's role in enhancing catalytic efficiency in acylation reactions, which are fundamental in pharmaceutical synthesis and material processing (Mennenga et al., 2015).

Enantioselective Cyclization : The compound is key in the enantioselective cyclization to produce substituted pyrrolidines, highlighting its role in synthesizing chiral molecules which are crucial for developing drugs with targeted activity and reduced side effects (Chung et al., 2005).

Propriétés

IUPAC Name |

tert-butyl 2-[(2S)-pyrrolidin-2-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXGOHFUKJHAJB-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H]1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455761 |

Source

|

| Record name | tert-Butyl [(2S)-pyrrolidin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate | |

CAS RN |

104553-43-7 |

Source

|

| Record name | tert-Butyl [(2S)-pyrrolidin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.